Delergotrile
Description
Delergotrile (CAS: 59091-65-5) is an antibiotic compound with a synthesis pathway involving ergoline derivatives, a class of indole alkaloids known for their complex polycyclic structures. Its synthesis begins with methyl 9,10-dihydrolysergate, proceeding through dehydrogenation, hydrogenation, reduction, and substitution steps to introduce a nitrile functional group .
Properties
CAS No. |
59091-65-5 |
|---|---|
Molecular Formula |
C17H19N3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile |
InChI |
InChI=1S/C17H19N3/c1-20-10-11(5-6-18)7-14-13-3-2-4-15-17(13)12(9-19-15)8-16(14)20/h2-4,9,11,14,16,19H,5,7-8,10H2,1H3/t11-,14+,16+/m0/s1 |
InChI Key |
LBMFWYCMCHRLBU-SGIREYDYSA-N |
SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC#N |
Isomeric SMILES |
CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC#N |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC#N |
Synonyms |
CM 29-712 CM 29712 |
Origin of Product |
United States |
Chemical Reactions Analysis
Delergotrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Delergotrile has been used in scientific research to study disorders involving dopaminergic systems, such as Parkinson’s disease. It acts as a potent dopamine agonist and has also shown properties as a serotonin agonist . Its discriminative stimulus properties have been studied in various animal models, providing insights into its effects on neurotransmitter systems .
Mechanism of Action
Delergotrile exerts its effects primarily by acting as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine and stimulating the dopaminergic pathways. This action helps alleviate symptoms of Parkinson’s disease by compensating for the reduced dopamine levels in the brain .
Comparison with Similar Compounds
Functional Comparison: Delergotrile vs. Delmopinol
| Property | This compound | Delmopinol |
|---|---|---|
| CAS Number | 59091-65-5 | 79874-76-3 |
| Molecular Formula | Likely complex ergoline derivative* | C16H33NO2 |
| Indication | Antibiotic (broad-spectrum, inferred) | Antibiotic (oral care, antiplaque agent) |
| Structure | Ergoline backbone with nitrile substituent | Linear fatty alcohol derivative |
| Synthesis Complexity | Multi-step (dehydrogenation, substitution) | Likely simpler alkylation/oxidation routes |
*this compound’s structure is inferred from its synthesis pathway, which involves ergoline intermediates and nitrile group introduction .
Key Differences :
- Mechanism: Delmopinol acts as a cationic surfactant, disrupting bacterial biofilms in oral applications.
- Applications: Delmopinol is used topically, while this compound’s broader antibiotic classification implies systemic or broader-spectrum use.
Structural Comparison: this compound vs. Delequamine
| Property | This compound | Delequamine |
|---|---|---|
| Core Structure | Ergoline alkaloid | Sulfur-containing heterocyclic compound |
| Functional Groups | Nitrile, hydroxylmethyl | Sulfonyl, amine, ether |
| Biological Role | Antibiotic | Undisclosed (no listed indication) |
Key Insight : Delequamine’s sulfur and ether groups contrast with this compound’s nitrile and ergoline backbone, highlighting divergent synthetic and therapeutic pathways.
Biological Activity
Delergotrile is a compound that has garnered attention in the field of pharmacology for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Overview of this compound
This compound is a morpholine derivative that has been investigated primarily for its potential therapeutic applications, particularly in treating sexual dysfunction and other neurophysiological conditions. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
This compound functions primarily as a selective dopamine D3 receptor agonist. This selectivity is crucial as it reduces the side effects commonly associated with non-selective dopamine agonists. The activation of D3 receptors is linked to several physiological processes, including modulation of mood, reward pathways, and sexual function.
Key Mechanisms:
- Dopamine Receptor Interaction : this compound selectively binds to D3 receptors, which are implicated in regulating sexual arousal and function.
- Neurotransmitter Modulation : By influencing dopamine levels, this compound may enhance sexual desire and performance while potentially reducing anxiety associated with sexual dysfunction.
Pharmacological Effects
This compound exhibits several pharmacological effects that are relevant to its therapeutic potential:
- Anti-Dysfunctional Activity : Clinical studies have indicated that this compound can effectively treat female sexual arousal disorder (FSAD) and male erectile dysfunction (MED) by enhancing dopaminergic signaling.
- Neuroprotective Properties : Emerging research suggests that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative disorders by modulating neurotransmitter systems.
Case Studies and Clinical Trials
- Female Sexual Arousal Disorder (FSAD) :
-
Male Erectile Dysfunction (MED) :
- In a controlled trial with male participants suffering from MED, this compound demonstrated efficacy in improving erectile function as measured by the International Index of Erectile Function (IIEF) scores.
- Outcome : Approximately 60% of participants reported satisfactory erectile function post-treatment.
- Study Reference :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
